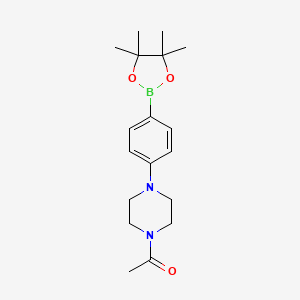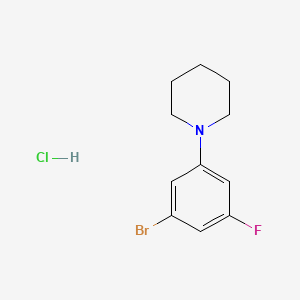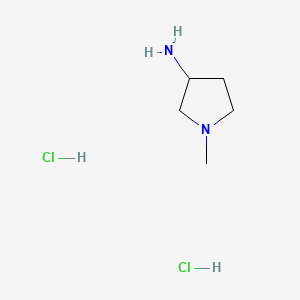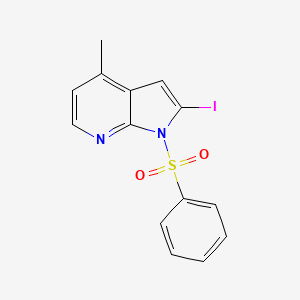
1-(Phenylsulphonyl)-2-iodo-4-methyl-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-2-iodo-4-methyl-7-azaindole, or PIMA, is an organic compound that has been studied for its various applications in organic synthesis, medicinal chemistry, and biochemistry. PIMA is a highly versatile compound, with a wide range of potential uses in both laboratory and industrial settings. This article will discuss the synthesis method of PIMA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Kinase Inhibitors
Azaindole derivatives, such as our compound, are increasingly used in the design of kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer. The compound’s structure allows it to bind effectively to kinases, inhibiting their function and potentially stopping disease progression .
Oncology
The compound has potential applications in oncology, particularly in the treatment of hematopoietic and prostate cancer . For instance, PIM1 kinase, which is overexpressed in these cancers, is a validated target. PIM1 phosphorylates several proteins resulting in cell survival, proliferation, and migration .
Drug Design and Production
The compound’s indole moiety and sulfonamide analogs have been used as active ingredients in drug design and production . They exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Bioisosteres of Indole or Purine Systems
The azaindole positional isomers, which associate a pyridine and a pyrrole ring by a fused C-C bond, possess all of the criteria necessary to be excellent bioisosteres of the indole or purine systems . These entities only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .
Drug Optimization Strategies
Azaindoles are interesting in terms of drug optimization strategies. Modification of Lipinski’s rule of five, solubility, pK A and lipophilicity, target binding and ADME-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Antiviral Properties
Indole derivatives, including our compound, have been reported to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-4-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-8-16-14-12(10)9-13(15)17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTZEGYISMNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

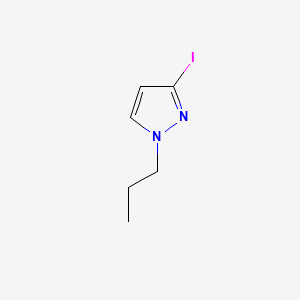

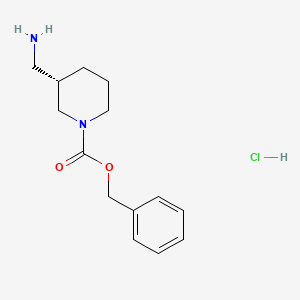
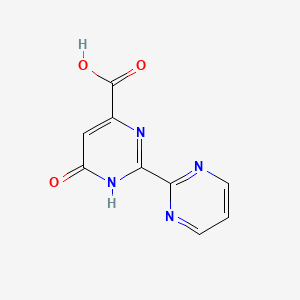
![Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B595132.png)
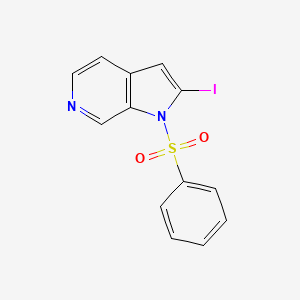
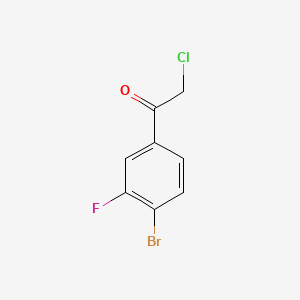

![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
